2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes multiple chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the attachment of the 2,4,4-trimethylpentan-2-yl group, which can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide exerts its effects often involves the interaction of the sulfonamide group with biological targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trichlorobiphenyl: Similar in having multiple chlorine atoms but lacks the sulfonamide group.
4,4-bis(2,4,4-trimethylpentan-2-yl)diphenylamine: Contains the 2,4,4-trimethylpentan-2-yl group but differs in the core structure and functional groups.
Uniqueness
2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its combination of chlorine atoms, a sulfonamide group, and a bulky alkyl group
Properties
IUPAC Name |
2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-10(16)9(15)6-11(12)17/h6-7,18H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMDMGBISVXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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